3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride
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Overview
Description
3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones in the presence of a base, followed by methylation and subsequent conversion to the dihydrochloride salt.
Cyclization Reaction: 2-aminopyridine reacts with α-haloketones (e.g., α-bromoacetophenone) in the presence of a base like potassium carbonate to form the imidazo[1,2-a]pyridine core.
Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base such as sodium hydride.
Formation of Dihydrochloride Salt: The final step involves treating the methylated product with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, typically reducing any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of 3-methylimidazo[1,2-a]pyridin-7-amine.
Reduction: Reduced derivatives with amine or hydroxyl groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to DNA, proteins, and enzymes, affecting their function. The compound’s heterocyclic structure allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad spectrum of biological activities.
3-methylimidazo[1,2-a]pyridine: Similar structure but without the amine group, leading to different reactivity and applications.
7-aminoimidazo[1,2-a]pyridine: Lacks the methyl group, which can affect its solubility and biological activity.
Uniqueness
3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride is unique due to the presence of both the methyl and amine groups, which confer distinct chemical properties and biological activities. Its dihydrochloride form enhances solubility, making it more versatile for various applications in research and industry.
This compound’s unique combination of functional groups and its ability to form stable salts make it a valuable tool in the synthesis of new chemical entities and the exploration of biological pathways.
Properties
CAS No. |
2411310-51-3 |
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Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-7-amine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6-5-10-8-4-7(9)2-3-11(6)8;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
CAGNZXCVVWVIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CC(=C2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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